![molecular formula C8H11ClO3S B2495246 [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride CAS No. 2253638-68-3](/img/structure/B2495246.png)
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride
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Description
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is a chemical compound used in various scientific research applications. It is a synthetic compound that is widely used in the pharmaceutical and chemical industries for the synthesis of various organic compounds. 2.1.02,4]octan-6-yl]methanesulfonyl chloride.
Scientific Research Applications
Molecular Structure Studies
Research by Hargittai and Hargittai (1973) on the molecular structure of methane sulfonyl chloride utilized electron diffraction to explore its vapor-phase structure, providing foundational data on chemical bonding and geometric parameters essential for understanding the reactivity and properties of similar sulfonyl chlorides in various scientific applications (Hargittai & Hargittai, 1973).
Electrochemical Applications
Su, Winnick, and Kohl (2001) investigated sodium insertion into vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This study highlights the potential of methanesulfonyl chloride-based ionic liquids in enhancing the electrochemical properties of materials, making them applicable in battery technology and energy storage systems (Su, Winnick, & Kohl, 2001).
Chemical Synthesis and Reduction
Dimitriadis and Massy-Westropp (1982) explored the reduction of substituted 2,8-Dioxabicyclo[3,2,1]oct-3-ylmethyl methanesulfonates with lithium aluminum hydride, showcasing the use of methanesulfonyl chloride derivatives in synthesizing tetrahydrofuran derivatives. This process is indicative of its importance in organic synthesis and pharmaceutical chemistry (Dimitriadis & Massy-Westropp, 1982).
Catalysis and Isomerization
Tamba et al. (2007) studied the one-electron reduction of methanesulfonyl chloride, revealing its role in catalyzing cis-trans isomerization of unsaturated fatty acids. This research underscores the potential of methanesulfonyl chloride derivatives in catalysis and organic reaction mechanisms, especially in modifying the properties of organic compounds (Tamba et al., 2007).
Material Science and Spectroscopy
Binkowska et al. (2001) conducted structural and spectroscopic studies on complexes involving sulfonyl derivatives, illustrating how these compounds can be used to understand molecular interactions and material properties. Such studies are crucial for developing new materials with tailored properties (Binkowska et al., 2001).
properties
IUPAC Name |
[(1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3S/c9-13(10,11)3-4-1-7-5-2-6(5)8(4)12-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHTMAJFRTQJT-GWVFRZDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3CC3C1O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride |
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